molecular formula C14H12FNO B5868482 N-(2-fluoro-4-methylphenyl)benzamide

N-(2-fluoro-4-methylphenyl)benzamide

Cat. No.: B5868482
M. Wt: 229.25 g/mol
InChI Key: NSKSDMPHKRABEP-UHFFFAOYSA-N
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Description

N-(2-Fluoro-4-methylphenyl)benzamide is an organic compound with the molecular formula C14H12FNO It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group

Safety and Hazards

While specific safety and hazard information for “N-(2-fluoro-4-methylphenyl)benzamide” is not available, it’s important to handle all chemicals with care. Always use personal protective equipment and work in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-4-methylphenyl)benzamide typically involves the reaction of 2-fluoro-4-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-fluoro-4-methylaniline+benzoyl chlorideThis compound+HCl\text{2-fluoro-4-methylaniline} + \text{benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-fluoro-4-methylaniline+benzoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents like acetonitrile can enhance the solubility of reactants and facilitate the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine and methyl groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-fluoro-4-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methyl groups on the benzene ring can influence the binding affinity and selectivity of the compound. The amide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating biological activity.

Comparison with Similar Compounds

    N-(4-methylphenyl)benzamide: Lacks the fluorine substituent, which can affect its reactivity and binding properties.

    N-(2-fluoro-4-methoxyphenyl)benzamide: Contains a methoxy group instead of a methyl group, influencing its electronic properties and reactivity.

    N-(2-chloro-4-methylphenyl)benzamide:

Uniqueness: N-(2-fluoro-4-methylphenyl)benzamide is unique due to the presence of both fluorine and methyl groups, which can enhance its stability, reactivity, and binding affinity in various applications. The combination of these substituents makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

N-(2-fluoro-4-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-10-7-8-13(12(15)9-10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKSDMPHKRABEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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